

# Application Notes & Protocol Specifications

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## Compound Focus: Lerociclib

CAS No.: 1628256-23-4

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The information below synthesizes the clinical development protocol for **lerociclib**, primarily based on the Phase III LEONARDA-1 study [1] and earlier Phase I/II trials [2].

## Recommended Dosing & Administration

The established regimen for **lerociclib** in combination with fulvestrant is outlined in the table below.

Component	Dose & Route	Frequency & Schedule	Formulation Notes
<b>Lerociclib</b>	150 mg, Oral	Twice daily (BID); Continuous dosing (no scheduled drug holidays) [1] [2]	Film-coated tablet.
<b>Fulvestrant</b>	500 mg, Intramuscular	Day 1, 15, 29 of first cycle, then once monthly per standard of care [2]	Administered as per label.

## Efficacy & Safety Data Summary

Clinical trial data demonstrate the therapeutic profile of the **lerociclib**-fulvestrant combination. Key efficacy and common adverse events from the LEONARDA-1 study are summarized below.

**Table 1: Key Efficacy Outcomes from LEONARDA-1 Phase III Trial [1]**

Endpoint	Lerociclib + Fulvestrant	Placebo + Fulvestrant
Median PFS	11.07 months	5.49 months
Hazard Ratio (HR)	0.451	(Reference)
P-value	0.000016	--
Treatment Discontinuation due to Progression	34.3%	52.2%

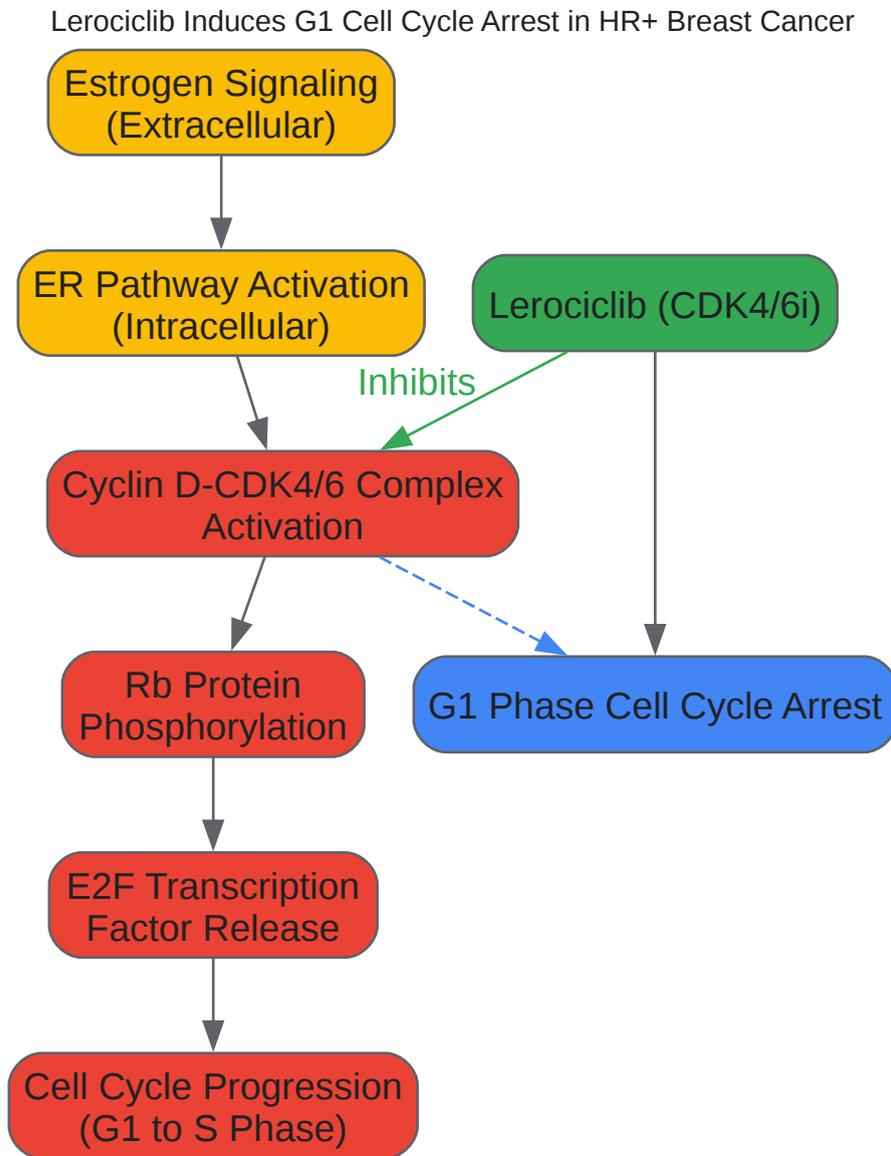
Table 2: Common Adverse Events (AEs) Profile [1] [2]

Parameter	Findings
Differentiated Safety Profile	Low rates of Grade 4 neutropenia and manageable gastrointestinal toxicity [1] [2].
Key Tolerability Advantages	Low incidence of stomatitis and alopecia; supports continuous dosing without a drug holiday [2].
Dose Reduction & Discontinuation	A higher percentage of patients remained on lerociclib treatment (63.5%) vs. placebo (40.6%) at data cut-off [1].

## Scientific Rationale & Mechanism of Action

**Lerociclib** (GB491) is a highly selective oral inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). Its mechanism and the rationale for combination therapy are centered on cell cycle arrest.

The diagram below illustrates the key signaling pathway and the mechanism of action for **lerociclib** in HR+ breast cancer cells.



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In HR+ breast cancer, estrogen receptor (ER) signaling upregulates cyclin D1, which activates CDK4/6 [3] [4]. The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors that drive the transition from the G1 to the S phase of the cell cycle, enabling DNA replication and cancer cell proliferation [5] [6].

**Lerociclib** potently and selectively inhibits CDK4/6 (IC<sub>50</sub> of 1 nM and 2 nM for CDK4/cyclin D1 and CDK6/cyclin D3, respectively) [1]. By blocking this complex, **lerociclib** prevents Rb phosphorylation, resulting in sequestration of E2F and sustained, cytostatic G1 phase arrest [1] [4]. Combining **lerociclib** with

fulvestrant, which degrades the estrogen receptor and reduces cyclin D1 expression, provides a synergistic dual mechanism to suppress cancer growth, particularly in endocrine-resistant disease [1] [3].

## Experimental Protocols & Key Assays

For researchers investigating CDK4/6 inhibitors in pre-clinical and clinical settings, the following methodologies are foundational.

### In Vitro Kinase Inhibition Assay (IC50 Determination)

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **lerociclib** against CDK4/6 kinase activity.
- **Methodology:**
  - **Reaction Setup:** Use purified CDK4/cyclin D1 and CDK6/cyclin D3 complexes. The kinase reaction includes ATP, a fluorescently-labeled Rb protein-derived peptide substrate, and a serial dilution of **lerociclib**.
  - **Detection:** Employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Monitor the phosphorylation of the Rb substrate by measuring the FRET signal.
  - **Data Analysis:** Plot the kinase activity (% of control) against the log of the **lerociclib** concentration. Fit the data using a four-parameter logistic model to calculate the IC50 value, which was reported as 1 nM and 2 nM for CDK4 and CDK6, respectively [1].

### In Vivo Efficacy Study (Xenograft Model)

- **Objective:** To evaluate the anti-tumor activity of **lerociclib** in a live organism.
- **Methodology:**
  - **Model Generation:** Inoculate immunodeficient mice (e.g., NSG or nude mice) subcutaneously with human HR+ breast cancer cells (e.g., MCF-7).
  - **Dosing:** Once tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize mice into groups. Administer **lerociclib** via oral gavage at the desired dose (e.g., 150 mg/kg, BID, continuously). Include control groups receiving vehicle.
  - **Monitoring:** Measure tumor volumes with calipers 2-3 times per week. Record body weights to monitor for toxicity.
  - **Endpoint Analysis:** Calculate tumor growth inhibition (TGI %) for the treatment group compared to the control group at the end of the study. Previous in vivo data showed significant, durable, and dose-dependent inhibition of tumor growth [1].

## Clinical Trial Biomarker Analysis (Rb Phosphorylation)

- **Objective:** To demonstrate target engagement and pharmacodynamic effect in human tumor samples.
- **Methodology:**
  - **Sample Collection:** Obtain paired tumor biopsies from patients before treatment and after one cycle of **lerociclib** therapy.
  - **Immunohistochemistry (IHC):** Stain formalin-fixed, paraffin-embedded (FFPE) tissue sections with a specific antibody against phosphorylated Rb (pRb) and a proliferation marker like Ki-67.
  - **Quantification:** Using digital pathology software, quantify the H-score for pRb staining (integrating intensity and percentage of positive tumor cells) and the Ki-67 proliferation index (% positive nuclei).
  - **Interpretation:** Successful target engagement is confirmed by a significant reduction in pRb levels and Ki-67 index in on-treatment biopsies compared to baseline, indicating cell cycle arrest [1].

## Key Differentiating Features of Lerociclib

The clinical development of **lerociclib** has highlighted several features that distinguish it within the CDK4/6 inhibitor class [1] [2]:

- **Continuous Dosing:** The BID schedule is designed for continuous administration, avoiding the "one-week-off" break required for some other CDK4/6 inhibitors. This is supported by low rates of high-grade neutropenia.
- **Selectivity Profile:** **Lerociclib** demonstrates high selectivity for CDK4/6 over CDK9, which is hypothesized to contribute to its manageable safety profile by potentially minimizing off-target toxicities.
- **Favorable Tolerability:** Clinical data indicate low rates of severe gastrointestinal toxicity, fatigue, stomatitis, and alopecia, which may improve patient quality of life and treatment adherence.

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